molecular formula C10H12N2O B8638451 2-Isopropoxy-6-methyl-nicotinonitrile

2-Isopropoxy-6-methyl-nicotinonitrile

Cat. No.: B8638451
M. Wt: 176.21 g/mol
InChI Key: UKZURBTZCDXTCD-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-methyl-nicotinonitrile is a substituted pyridine derivative featuring an isopropoxy group at position 2, a methyl group at position 6, and a nitrile moiety at position 3. This compound belongs to the nicotinonitrile family, which is notable for its applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-9(6-11)5-4-8(3)12-10/h4-5,7H,1-3H3

InChI Key

UKZURBTZCDXTCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The isopropoxy group in this compound introduces steric bulk, reducing solubility in polar solvents compared to the methoxy analog .
  • Amino-substituted derivatives (e.g., 2-Amino-6-methylnicotinonitrile) exhibit basicity and enhanced hydrogen-bonding capacity, making them favorable for interactions with biological targets .
  • Nitro groups (e.g., 6-Amino-5-nitropicolinonitrile) elevate reactivity and toxicity risks, necessitating stringent handling protocols .

Preparation Methods

Precursor Synthesis: 2-Chloro-6-methyl-3-cyanopyridine

The chlorinated precursor is synthesized via the Vilsmeier-Haack-Arnold reaction. Alkylidene malononitriles, prepared from α-methylene ketones and malononitrile, undergo cyclization with phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF) at 70–80°C. For example, 6-methyl-3-cyanopyridin-2-one is treated with POCl3_3 at 60°C for 24 hours to yield 2-chloro-6-methyl-3-cyanopyridine.

Reaction Conditions

  • Catalyst : Modified phosphate (KF/NP) enhances yields to 54–62%.

  • Temperature : 70–80°C for 3 hours.

  • Workup : Filtration and recrystallization from ethanol.

Isopropoxy Substitution

The chlorine atom at position 2 is replaced via nucleophilic aromatic substitution (SNAr) with sodium isopropoxide. The electron-withdrawing nitrile group at position 3 activates the ring, facilitating substitution.

Optimized Protocol

  • Reagents : 2-Chloro-6-methyl-3-cyanopyridine, sodium isopropoxide (2.5 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Temperature : 120°C for 12–24 hours.

  • Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Mechanistic Insight
The nitrile group stabilizes the transition state via resonance, lowering the activation energy for SNAr. Isopropoxide attacks the electrophilic C2, displacing chloride.

Functionalization of 6-Methylnicotinic Acid Derivatives

O-Isopropylation

The hydroxyl group at position 2 of 2-hydroxy-6-methylnicotinonitrile is alkylated using isopropyl bromide and potassium carbonate.

Optimized Protocol

  • Reagents : 2-Hydroxy-6-methylnicotinonitrile (1 equiv), isopropyl bromide (1.2 equiv), K2_2CO3_3 (2 equiv).

  • Solvent : Acetonitrile, 80°C for 12 hours.

  • Yield : 60–70%.

Challenges
Direct alkylation of phenolic –OH groups often requires phase-transfer catalysts or microwave assistance to improve efficiency.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Nucleophilic SubstitutionHigh regioselectivity; scalable conditionsRequires POCl3_3 for precursor synthesis65–78%
Multicomponent ReactionOne-pot synthesis; atom economyLimited substrate availability~50%
Nicotinic Acid DerivatizationUses commercial intermediatesMulti-step; moderate yields40–70%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropoxy-6-methyl-nicotinonitrile, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, substituting a halogen at the 2-position of the pyridine ring with isopropoxy groups under basic conditions (e.g., K₂CO₃ in DMF) is common . Yield optimization requires monitoring temperature (60–100°C) and stoichiometry of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitrile product .
  • Key Data : Analogous compounds (e.g., 2-amino-6-methylnicotinonitrile) show yields of 50–70% under similar conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for the isopropoxy group (δ 1.3–1.4 ppm, doublet for CH₃; δ 4.5–5.0 ppm, septet for CH) and methyl group at C6 (δ 2.3–2.5 ppm, singlet) .
  • ¹³C NMR : Nitrile carbon at δ 115–120 ppm; pyridine carbons between δ 120–160 ppm .
  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretch) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines : Use NIOSH-approved P95 respirators for dust control, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizers. Avoid aqueous drains due to potential environmental toxicity .
  • Toxicity Note : Structural analogs (e.g., 2-amino-6-methylnicotinonitrile) are classified as potential carcinogens (IARC Group 2B); handle in fume hoods .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Prioritize binding affinity (ΔG < -7 kcal/mol) and pose clustering .
    • Validation : Compare predicted vs. experimental IC₅₀ values from enzymatic assays .

Q. What experimental strategies resolve contradictions in crystallographic data for nicotinonitrile derivatives?

  • Approach :

  • SHELX Refinement : Use SHELXL for high-resolution data (d < 1.0 Å) to model disorder in isopropoxy groups. Apply TWIN/BASF commands for twinned crystals .
  • Validation Tools : Check R-factor convergence (R1 < 5%) and ADP (atomic displacement parameter) consistency. Use PLATON to detect voids or missed symmetry .
    • Case Study : A related nitrile compound showed a 5% discrepancy in bond lengths due to unresolved disorder; iterative refinement with restraints resolved this .

Q. How do substituent effects (isopropoxy vs. methoxy) alter the stability and reactivity of this compound?

  • Experimental Design :

  • Kinetic Studies : Compare hydrolysis rates in acidic/basic media (e.g., 0.1M HCl vs. NaOH) via HPLC monitoring. Isopropoxy groups exhibit slower hydrolysis than methoxy due to steric hindrance .
  • Thermal Stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) shows decomposition temperatures >200°C for isopropoxy derivatives vs. ~180°C for methoxy analogs .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Process Chemistry :

  • Continuous Flow Reactors : Improve heat transfer for exothermic steps (e.g., nitrile formation) and reduce side products .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and ease of solvent removal .
    • Yield Data : Pilot-scale reactions (100 g) achieved 65% yield with 99% purity (HPLC) after recrystallization .

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